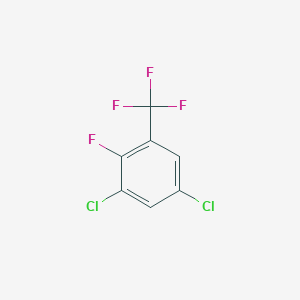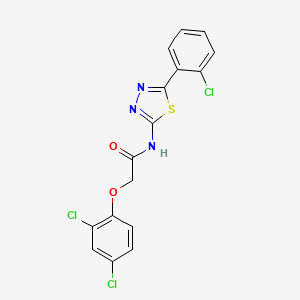![molecular formula C18H17ClN2O2S B2850320 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide CAS No. 327062-14-6](/img/structure/B2850320.png)
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of medicine.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Research indicates that certain thiazole compounds demonstrate significant antibacterial and anticandidal effects against various strains, including C. parapsilosis and C. glabrata, highlighting their potential as templates for developing new antimicrobial agents (Dawbaa et al., 2021). Furthermore, studies have shown the synthesis of novel thiazole and thiadiazole derivatives with promising anticancer activities, underscoring their potential in chemotherapy (Gomha et al., 2017).
Cytotoxicity against Cancer Cells
Several thiazole derivatives exhibit high cytotoxicity against various cancer cell lines, including human leukemia cells. These findings suggest the compounds' therapeutic potential in treating cancer. The selective cytotoxic activity of these compounds, compared with standard drugs, indicates their potential for further development into anticancer agents (Dawbaa et al., 2021).
Anti-inflammatory and Psychotropic Activities
Research into N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides has shown that these compounds possess marked sedative actions, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and NO-induction ability. Some synthesized compounds also demonstrate antimicrobial action, offering a multi-faceted approach to pharmaceutical development (Zablotskaya et al., 2013).
Anticonvulsant Activity
Studies have synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating them for anticonvulsant activity. Certain compounds showed protection against picrotoxin-induced convulsion, with one particular derivative exhibiting significant anticonvulsive effects, thus highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Herbicidal Activity
The synthesis and evaluation of thiazol-2-ylidene derivatives for herbicidal activity have been documented, with certain compounds proving effective in this regard. This suggests their utility in agricultural applications as potential herbicides (Liu et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with a broad spectrum of biological activities .
Mode of Action
Indole derivatives, for instance, are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Thiazole derivatives, on the other hand, have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
For instance, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Thiazole, a structural component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
The solubility of thiazole, a structural component of the compound, in various solvents could potentially be influenced by environmental factors .
properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-12-5-6-15(23-12)7-8-17(22)21-18-20-11-16(24-18)10-13-3-2-4-14(19)9-13/h2-6,9,11H,7-8,10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFWANRLFCMIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2850237.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2850238.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2850240.png)

![4-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2850245.png)

![1-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2850247.png)
![2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2850250.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2850251.png)

![3-(5-bromofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2850254.png)


![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2850258.png)